6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
6-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbonitrile is a biphenyl derivative characterized by the presence of a fluorine atom at the 6th position, a hydroxyl group at the 4’ position, and a nitrile group at the 3rd position. Biphenyl compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbonitrile typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of Functional Groups: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor®.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies such as continuous flow chemistry, which allows for the efficient and controlled introduction of functional groups under optimized reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of the aromatic rings.
Oxidation and Reduction: The hydroxyl group can be oxidized to form a ketone, and the nitrile group can be reduced to form an amine.
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
6-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and liquid crystals.
Agriculture: It is used in the synthesis of agrochemicals such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 6-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and receptors involved in inflammatory pathways, microbial cell walls, and cancer cell proliferation.
Pathways Involved: It can inhibit the activity of enzymes such as cyclooxygenase (COX) and disrupt the synthesis of essential biomolecules in microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
4’-Fluoro-1,1’-biphenyl-4-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
Flurbiprofen: A nonsteroidal anti-inflammatory drug with a similar biphenyl core but different functional groups.
Uniqueness
6-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound in various applications .
Properties
IUPAC Name |
4-fluoro-3-(4-hydroxyphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-13-6-1-9(8-15)7-12(13)10-2-4-11(16)5-3-10/h1-7,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVBQAKNVJDZFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C#N)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683475 |
Source
|
Record name | 6-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261998-32-6 |
Source
|
Record name | 6-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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